6-Bromo-2,3-dimethylbenzoic acid
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Overview
Description
6-Bromo-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, characterized by the presence of a bromine atom and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dimethylbenzoic acid typically involves the bromination of 2,3-dimethylbenzoic acid. This can be achieved through the following steps:
Bromination Reaction: 2,3-dimethylbenzoic acid is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4) at room temperature.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Products depend on the substituent introduced, such as 6-chloro-2,3-dimethylbenzoic acid.
Oxidation: Products include 6-bromo-2,3-dimethylbenzaldehyde or this compound derivatives.
Reduction: Products include 6-bromo-2,3-dimethylbenzyl alcohol.
Scientific Research Applications
6-Bromo-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
2,3-Dimethylbenzoic Acid: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-2,3-dimethylbenzoic Acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and uses.
2,3,6-Trimethylbenzoic Acid: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 6-Bromo-2,3-dimethylbenzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
5613-29-6 |
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Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
UYFLLGZHRKFGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)O)C |
Origin of Product |
United States |
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